tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate
Description
tert-Butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group attached to an ethyl chain with (R)-stereochemistry. The ethyl chain is further substituted with a 4-benzylsulfanylphenyl group, where a sulfur atom bridges the benzyl and phenyl moieties.
Properties
Molecular Formula |
C20H25NO2S |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C20H25NO2S/c1-15(21-19(22)23-20(2,3)4)17-10-12-18(13-11-17)24-14-16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3,(H,21,22)/t15-/m1/s1 |
InChI Key |
BETIGOZUTCFRPL-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)SCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate generally involves the following key steps:
- Synthesis of the chiral amine intermediate : The core chiral amine, (1R)-1-(4-benzylsulfanylphenyl)ethylamine, is prepared by stereoselective methods, often involving asymmetric synthesis or enzymatic resolution.
- Protection of the amine with tert-butoxycarbonyl (Boc) group : The free amine is protected as the tert-butyl carbamate to afford the target compound.
- Introduction of the benzylsulfanyl substituent : The sulfanyl group attached to the phenyl ring is typically introduced via nucleophilic substitution or coupling reactions.
Detailed Synthetic Routes
Synthesis of the Chiral Amine Intermediate
From the literature, one practical approach involves the synthesis of 2-(1-dimethylamino-2-methylpropyl)benzenethiol derivatives, which can be converted to thioethers through palladium-catalyzed coupling protocols (POPd catalysis). This method allows the introduction of the benzylsulfanyl group on the aromatic ring with control over stereochemistry.
An enzymatic resolution step can be employed to obtain the optically pure (1R) enantiomer of the amine intermediate, ensuring the correct stereochemistry for the final product.
Protection of the Amine
The amino group of the chiral amine is protected using tert-butyl carbamate (Boc) chemistry. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions, often in the presence of a base such as triethylamine. This step yields this compound with high purity and yield.
Alternative Coupling Methods
Coupling reactions mediated by carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (HOBt) have been reported for similar carbamate syntheses. These methods provide efficient coupling of amino acid derivatives and carbamates in the presence of bases like triethylamine in solvents such as DMF.
Example Synthetic Scheme (Summary)
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of chiral amine intermediate with benzylsulfanyl substituent | Palladium-catalyzed coupling (POPd), enzymatic resolution | Optically pure (1R)-1-(4-benzylsulfanylphenyl)ethylamine |
| 2 | Protection of amine with tert-butyl carbamate | Di-tert-butyl dicarbonate (Boc2O), triethylamine, solvent (e.g., dichloromethane or DMF) | This compound |
| 3 | Purification | Reverse phase HPLC or crystallization | >95% purity compound |
Data Tables on Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Biological Activity
tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate is a carbamate derivative with the molecular formula C20H25NO2S and a molecular weight of 343.49 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is involved in various physiological processes, including nucleotide metabolism and cellular signaling pathways, making this compound a candidate for therapeutic applications in metabolic dysregulation.
Chemical Structure and Properties
The compound features a tert-butyl group attached to a nitrogen atom, which is linked to a chiral center at the 1-position of an ethyl group. This ethyl group is further substituted with a 4-benzylsulfanylphenyl moiety, contributing to its unique biological activity profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H25NO2S |
| Molecular Weight | 343.49 g/mol |
| CAS Number | 2684294-31-1 |
| Purity | ≥97% |
Biological Activity
Research indicates that this compound exhibits notable biological activities:
- ENPP1 Inhibition : The compound has been identified as an inhibitor of ENPP1, which could have implications for conditions related to metabolic dysregulation. Kinetic assays have demonstrated its potential to modulate the enzymatic activity of ENPP1 effectively.
- Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity with various biological targets. Its specific chiral configuration and the presence of a benzothioether moiety may enhance selectivity towards particular biological targets compared to other carbamates.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibition Studies : A study highlighted the interaction of similar carbamate derivatives with biological targets, showing that structural modifications can significantly influence their inhibitory effects on enzymes like ENPP1 .
- Pharmacological Evaluation : The compound has been evaluated for its pharmacodynamics and pharmacokinetics, indicating promising results in modulating metabolic pathways that could lead to therapeutic applications .
- Comparative Analysis : A comparative analysis with other carbamate derivatives revealed that this compound possesses unique properties that may enhance its efficacy in drug design and development .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound's structure allows it to bind specifically to ENPP1, inhibiting its activity and thereby affecting nucleotide metabolism and signaling pathways.
- Potential Therapeutic Applications : Given its ability to modulate enzymatic activity, this compound may be explored for therapeutic applications in diseases characterized by metabolic dysregulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
